1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone
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Overview
Description
The compound (2{E},4A{R},6A{S},6B{S},10A{R})-6B-ACETYL-4A,6A-DIMETHYL-3,4,4A,4B,5,6,6A,6B,7,8,9,10,10A,11,11A,11B,12,13-OCTADECAHYDRO-2{H}-INDENO[2,1-{A}]PHENANTHREN-2-ONE {O}-ACETYLOXIME is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2{E},4A{R},6A{S},6B{S},10A{R})-6B-ACETYL-4A,6A-DIMETHYL-3,4,4A,4B,5,6,6A,6B,7,8,9,10,10A,11,11A,11B,12,13-OCTADECAHYDRO-2{H}-INDENO[2,1-{A}]PHENANTHREN-2-ONE {O}-ACETYLOXIME involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions typically involve the use of specific reagents, solvents, and catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as acetyl, oxime, and indeno[2,1-{A}]phenanthrene moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its unique structure and biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science, catalysis, and nanotechnology.
Mechanism of Action
The mechanism of action of (2{E},4A{R},6A{S},6B{S},10A{R})-6B-ACETYL-4A,6A-DIMETHYL-3,4,4A,4B,5,6,6A,6B,7,8,9,10,10A,11,11A,11B,12,13-OCTADECAHYDRO-2{H}-INDENO[2,1-{A}]PHENANTHREN-2-ONE {O}-ACETYLOXIME involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other indeno[2,1-{A}]phenanthrene derivatives, which share structural similarities and may exhibit similar biological activities. Examples of such compounds include (2R,4aR,6aS)-6b-Acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate .
Uniqueness: The uniqueness of (2{E},4A{R},6A{S},6B{S},10A{R})-6B-ACETYL-4A,6A-DIMETHYL-3,4,4A,4B,5,6,6A,6B,7,8,9,10,10A,11,11A,11B,12,13-OCTADECAHYDRO-2{H}-INDENO[2,1-{A}]PHENANTHREN-2-ONE {O}-ACETYLOXIME lies in its specific structural features and the resulting biological activities
Properties
Molecular Formula |
C27H39NO3 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
[(E)-[(4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-ylidene]amino] acetate |
InChI |
InChI=1S/C27H39NO3/c1-17(29)27-12-6-5-7-20(27)16-24-22-9-8-19-15-21(28-31-18(2)30)10-13-25(19,3)23(22)11-14-26(24,27)4/h15,20,22-24H,5-14,16H2,1-4H3/b28-21+/t20-,22?,23?,24?,25+,26+,27+/m1/s1 |
InChI Key |
LQJAXDXIQDWPOB-ZUNHISHASA-N |
Isomeric SMILES |
CC(=O)[C@@]12CCCC[C@@H]1CC3[C@@]2(CCC4C3CCC5=C/C(=N/OC(=O)C)/CC[C@]45C)C |
Canonical SMILES |
CC(=O)C12CCCCC1CC3C2(CCC4C3CCC5=CC(=NOC(=O)C)CCC45C)C |
Origin of Product |
United States |
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